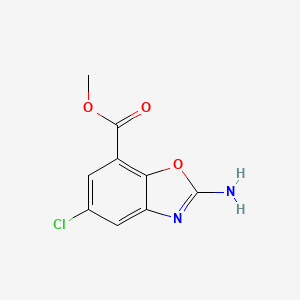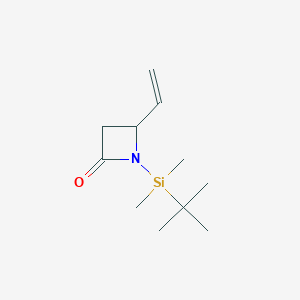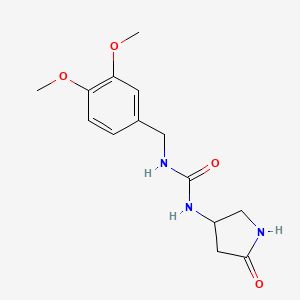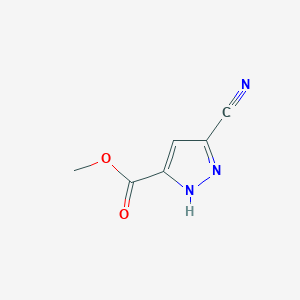
Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is likely an ester due to the presence of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The “3-fluoro-4-methoxyphenyl” part suggests a benzene ring substituted with a fluorine atom at the 3rd position and a methoxy group (-O-CH3) at the 4th position . The “2-methylprop-2-enoate” part indicates a propene structure with a methyl group at the 2nd position and a carbonyl group at the end, forming an ester .
Molecular Structure Analysis
The molecular structure would be based on the functional groups present in the compound. It would have a benzene ring (from the phenyl group) with substituents as described above .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ester group might undergo hydrolysis, transesterification, or reduction. The aromatic ring could undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence its properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Molecular Interactions
- A study found an unusual C⋯π interaction of non-hydrogen bond type in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate. This interaction is rationalized as being the result of electrostatic interactions, demonstrating the compound's potential for unique molecular binding properties (Zhang, Tong, Wu, & Zhang, 2012).
Crystal Packing Analysis
- Another research focused on the crystal packing of a similar compound, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, utilizing rare nonhydrogen bonding interactions of N⋯π and O⋯π types. This study provides insights into the compound's crystal structure and its implications for material science applications (Zhang, Wu, & Zhang, 2011).
Nonlinear Optical (NLO) Properties
- Research in 2023 investigated the nonlinear optical (NLO) properties of derivatives of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, indicating promising potential for NLO materials. This suggests applicability in fields like photonics and telecommunications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).
Optical and Vibrational Spectroscopy
- A study on the surface geometry of methyl 3-(4-methoxy phenyl)prop-2-enoate, a structurally similar compound, using surface-enhanced Raman spectra, provides insights relevant to the analysis and development of organic nonlinear optic materials. This research could have implications for the development of advanced optical materials and spectroscopy methods (Sajan, Joe, Jayakumar, & Zaleski, 2008).
Chemical Synthesis and Reactivity
- A study demonstrated the transformation of ethyl 2-azidopropenoate, a compound with a similar structure, into ethyl 2-aminopropenoate with various substituents, highlighting its reactivity and potential utility in organic synthesis (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-4-17-13(15)9(2)7-10-5-6-12(16-3)11(14)8-10/h5-8H,4H2,1-3H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOHRVHGCJTWSS-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)F)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)
![Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2559278.png)
methanone](/img/structure/B2559280.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluorophenyl)amino)formamide](/img/structure/B2559281.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2559284.png)
![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2559285.png)



![2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2559291.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2559292.png)